3-Fluoro-4-iodobenzonitrile
Overview
Description
3-Fluoro-4-iodobenzonitrile is an aromatic compound with the molecular formula C7H3FIN. It is a halogenated benzonitrile derivative, characterized by the presence of both fluorine and iodine atoms on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodobenzonitrile typically involves the diazotization of 4-amino-3-fluorobenzonitrile followed by a Sandmeyer reaction. The process can be summarized as follows:
Diazotization: 4-Amino-3-fluorobenzonitrile is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with potassium iodide (KI) to replace the diazonium group with an iodine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form biaryl and alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium reagents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products:
Substitution Reactions: Products include various substituted benzonitriles.
Coupling Reactions: Products include biaryl compounds and alkynes.
Scientific Research Applications
3-Fluoro-4-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodobenzonitrile is primarily based on its ability to undergo substitution and coupling reactions. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to interact with various molecular targets and pathways. In pharmaceutical applications, it can be used to modify the structure of drug candidates to improve their efficacy and selectivity .
Comparison with Similar Compounds
- 4-Cyano-2-fluoroiodobenzene
- 3-Fluoro-4-iodotoluene
- 4-Iodo-2-(trifluoromethyl)benzonitrile
Comparison: 3-Fluoro-4-iodobenzonitrile is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-fluoro-4-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKQMCCUPXZXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641056 | |
Record name | 3-Fluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-99-1 | |
Record name | 3-Fluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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